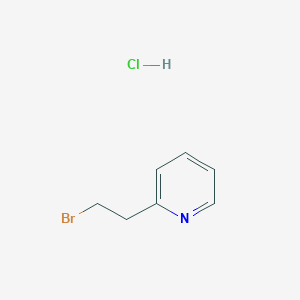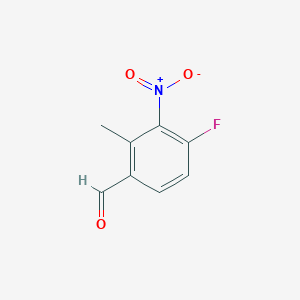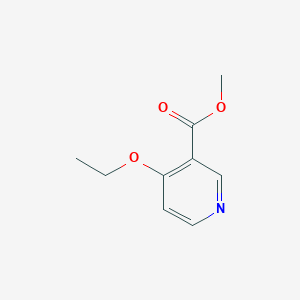
Methyl 4-ethoxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-ethoxynicotinate is an organic compound with the molecular formula C₉H₁₁NO₃ It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the 4-position on the pyridine ring is substituted with an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-ethoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 4-ethoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-ethoxynicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: 4-ethoxynicotinic acid or other oxidized derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-ethoxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
Methyl 4-ethoxynicotinate can be compared with other nicotinic acid esters, such as methyl nicotinate and ethyl nicotinate. While all these compounds share a common nicotinic acid backbone, the presence of different ester groups (methoxy, ethoxy) imparts unique chemical and physical properties. For example, methyl nicotinate is known for its vasodilatory effects, while ethyl nicotinate may have different pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
- Methyl nicotinate
- Ethyl nicotinate
- Methyl 3-pyridinecarboxylate
Each of these compounds has distinct applications and properties, making methyl 4-ethoxynicotinate a unique and valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
methyl 4-ethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-4-5-10-6-7(8)9(11)12-2/h4-6H,3H2,1-2H3 |
Clé InChI |
JUHTVOBDWJJRNI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=NC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



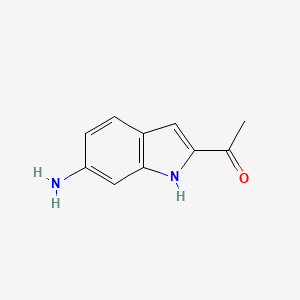
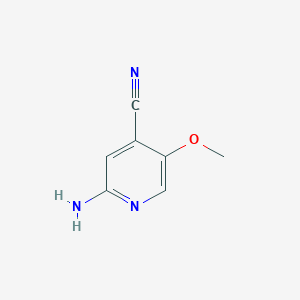
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
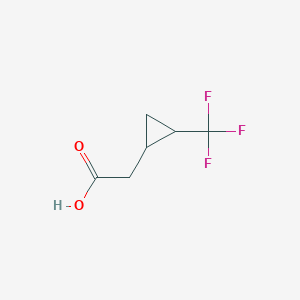
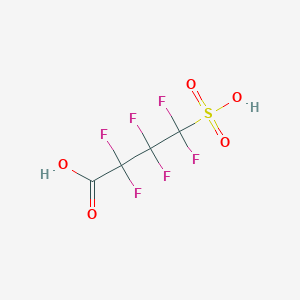
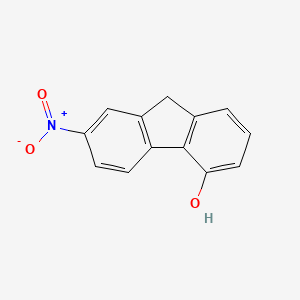
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)
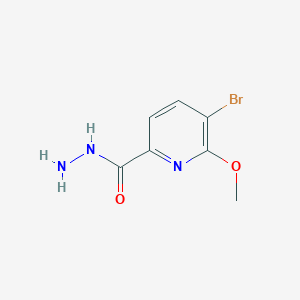

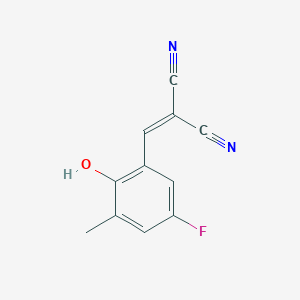
![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
